2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds present.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of compounds, including 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promise as potential antimicrobial agents, with some exhibiting significant activity against various bacterial and fungal strains. The synthesis involves multi-step chemical reactions, starting from basic coumarin and thiazole precursors, leading to a variety of derivatives with potential antimicrobial properties (Parameshwarappa et al., 2009).
Anti-HIV Activity
Research has also explored the anti-HIV potential of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives. These compounds have been synthesized and assessed for their efficacy against HIV, showing moderate to potent activity in inhibiting the virus. The study highlights the importance of structural modifications in enhancing the anti-HIV activity of these compounds (Bhavsar et al., 2011).
Antioxidant Activity
The antioxidant capabilities of some new coumarinyl-1,3-thiazolidine-4-ones have been investigated, revealing that certain derivatives possess excellent antioxidant activity. These findings suggest the potential use of these compounds in developing treatments or supplements aimed at combating oxidative stress-related conditions (Čačić et al., 2010).
Chemical Characterization and Theoretical Studies
Coumarin derivatives have been subjected to various spectroscopic techniques for structural elucidation, alongside theoretical studies using Density Functional Theory (DFT). These studies provide insights into the molecular orbitals, spatial characteristics, and atomic contributions, aiding in understanding the chemical and physical properties of these compounds (Al-Amiery et al., 2016).
Cytotoxic Activity
The cytotoxic activities of thiazole derivatives bearing a coumarin nucleus have been evaluated, demonstrating the potential of these compounds in cancer therapy. Certain derivatives exhibit potent cytotoxicity against specific cancer cell lines, underscoring their potential as leads in the development of new anticancer drugs (Gomha & Khalil, 2012).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This would involve potential applications of the compound, ongoing research, and areas where further research is needed.
properties
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-9-2-3-11-10(8-14(19)20-12(11)6-9)7-13(18)17-15-16-4-5-21-15/h2-6,8H,7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFIKYLGWQDPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide |
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